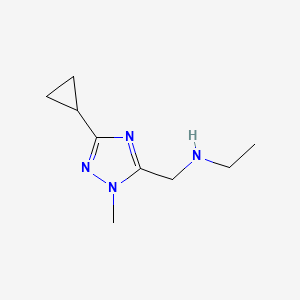
n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine is a chemical compound with the molecular formula C9H16N4 and a molecular weight of 180.25 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a 1,2,4-triazole ring, which are linked to an ethanamine moiety. It is primarily used for research purposes and is not intended for human use .
Méthodes De Préparation
The synthesis of n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are then further modified to introduce the cyclopropyl and methyl groups . The reaction conditions typically involve the use of microwave irradiation to facilitate the reaction and improve yields . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research purposes .
Analyse Des Réactions Chimiques
n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cyclopropyl and methyl groups may enhance the compound’s binding affinity and selectivity for its targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine can be compared with other similar compounds, such as:
1-(1H-1,2,4-Triazol-5-yl)methanamine: Lacks the cyclopropyl and methyl groups, which may result in different biological activities and properties.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Contains a propanamide moiety instead of an ethanamine moiety, leading to different reactivity and applications.
4-(1H-1,2,4-Triazol-1-yl)benzonitrile: Features a benzonitrile group, which significantly alters its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
N-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H16N4/c1-3-10-6-8-11-9(7-4-5-7)12-13(8)2/h7,10H,3-6H2,1-2H3 |
Clé InChI |
VYFMXUOSPXPPNC-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=NC(=NN1C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


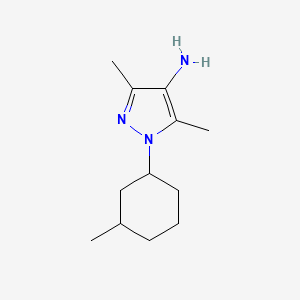
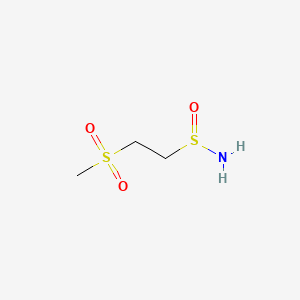
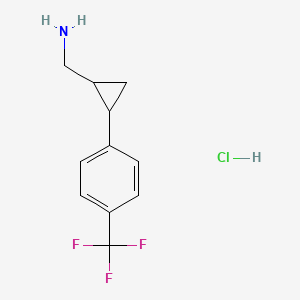
![2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)

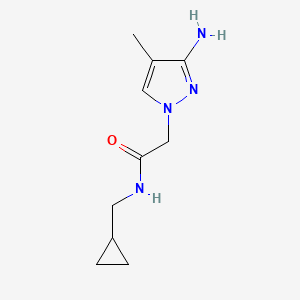
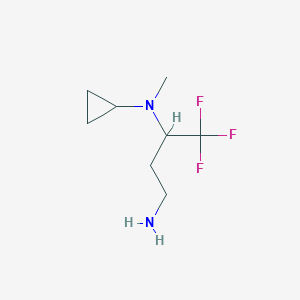
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
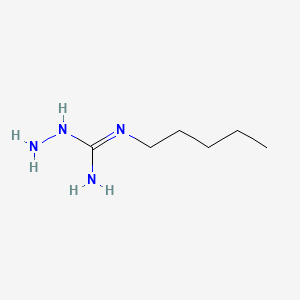
![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
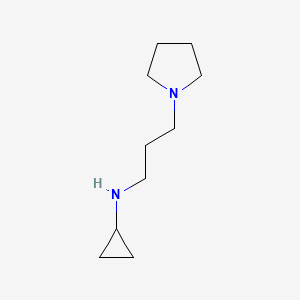
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
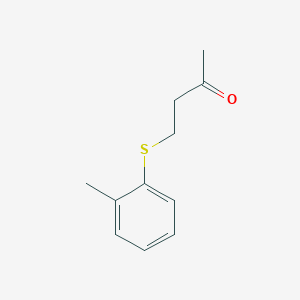
![N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B15327077.png)
